![molecular formula C16H28N2O4 B2383954 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid CAS No. 1160248-52-1](/img/structure/B2383954.png)

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

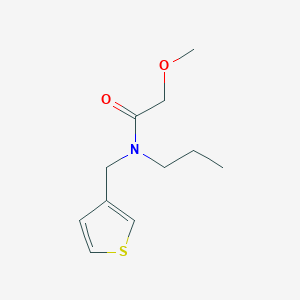

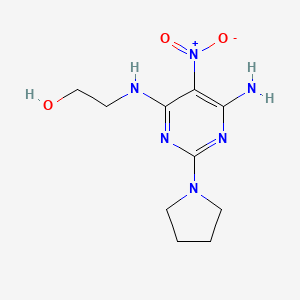

1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid is a chemical compound with the CAS Number 1160248-52-1 . It has a linear formula of C16H28N2O4 . The compound is a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 1’-(tert-butoxycarbonyl)-[1,4’-bipiperidine]-3-carboxylic acid . Its InChI code is 1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) . The molecular weight of the compound is 312.41 .Physical And Chemical Properties Analysis

As mentioned earlier, 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid is a light yellow solid . It has a molecular weight of 312.41 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid, related to the 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, is used for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides helps overcome issues related to the Dimroth rearrangement, which can affect the chemistry of these compounds (Ferrini et al., 2015).

Solid-Phase Peptide Synthesis : Organometallic amino acids like 1'-aminoferrocene-1-carboxylic acid (Fca), which are structurally similar to 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, are used in solid-phase peptide synthesis. These methods combine Fmoc-protected amino acids and Boc-Fca-OH to synthesize peptides with specific structures (Barišić et al., 2006).

Assembly of Hydrogen-Bonded Networks : Compounds like 4,4'-bipyridine, when combined with various boronic acids, form hydrogen-bonded networks with interactions like (B)O−H···N, (B)O−H···O, and C−H···π, which are important in the study of supramolecular structures (Rodríguez-Cuamatzi et al., 2009).

Synthesis of Agonists for Metabotropic Glutamate Receptor 5 : N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for preparing these agonists, is synthesized from 1-(3-Oxocyclobutyl) carboxylic acid, which shares structural similarities with 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid (Sun et al., 2014).

Activation of Carboxylic Acids : The activation of carboxylic acids in the presence of DMAP with tert-butyl carbonates (BOC-OX), including tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, is a crucial step in forming amides or peptides from these acids (Basel & Hassner, 2002).

Catalysis in Organic Reactions : Phosphoric acid derivatives, including those related to 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, are used as catalysts in the Brønsted acid-catalyzed direct Mannich reactions, an important method for constructing beta-aminoketones under mild conditions (Uraguchi & Terada, 2004).

Synthesis of Metal Complexes : The novel bipyridyl amino acid 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) and its Boc-protected derivatives are synthesized for use in solid-phase peptide synthesis (SPPS) of metallopeptides, demonstrating the ability to incorporate metal-binding amino acid modules into peptides (Bishop et al., 2000).

Design of Conformationally Locked Molecules : The synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups in different stereoisomers result in molecules being conformationally locked, is an example of the application in designing molecules with fixed pharmacophoric groups (Vorberg et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGHRIEAPWNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)

![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)

![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)

![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)